N-[(4-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
This compound features a 1,2,4-triazole core substituted with an ethyl group at position 4 and a 3-fluorobenzylthio group at position 3. The triazole ring is further functionalized with an adamantane-1-carboxamide moiety via a methyl linker.
Properties
IUPAC Name |
N-[[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4OS/c1-2-28-20(26-27-22(28)30-14-15-4-3-5-19(24)9-15)13-25-21(29)23-10-16-6-17(11-23)8-18(7-16)12-23/h3-5,9,16-18H,2,6-8,10-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNUMYHGJSUOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)F)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is synthesized via cyclization of thiosemicarbazide precursors. A representative route involves:
- Hydrazine Derivative Preparation : Adamantane-1-carbohydrazide reacts with carbon disulfide under basic conditions to form a thiosemicarbazide intermediate.
- Cyclization : The intermediate undergoes intramolecular cyclization in the presence of potassium hydroxide, yielding the 1,2,4-triazole scaffold.
Key Conditions :
- Solvent: Ethanol/water mixture (3:1)
- Temperature: 80–90°C
- Catalyst: KOH (1.2 equiv)
Introduction of the 3-Fluorophenylsulfanyl Group
The sulfanyl group is introduced via nucleophilic substitution:
- Halogenation : The triazole intermediate is treated with 3-fluorobenzyl chloride in dimethylformamide (DMF).
- Substitution : Potassium carbonate facilitates the displacement of the chloride group by the sulfur nucleophile from the triazole.
Optimization :
Adamantane Moiety Attachment
Amide Bond Formation
The adamantane-1-carboxylic acid is coupled to the triazole intermediate using carbodiimide reagents:
- Activation : Adamantane-1-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
- Coupling : The activated ester reacts with the amine-functionalized triazole derivative at room temperature.
Reaction Parameters :
- Solvent: Dichloromethane (DCM)
- Time: 24 hours
- Yield: 85–90%
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance efficiency:
- Advantages : Improved heat transfer, reduced reaction times, and higher purity.
- Application : Cyclization and coupling steps are performed in tandem, reducing intermediate isolation.
Green Chemistry Practices
- Solvent Recycling : DMF and DCM are recovered via distillation (>95% efficiency).
- Catalyst Recovery : Heterogeneous catalysts (e.g., immobilized EDCI) are reused for 5–7 cycles without significant activity loss.
Comparative Analysis of Synthetic Routes
| Step | Method A (Batch) | Method B (Continuous Flow) |
|---|---|---|
| Triazole Cyclization | 72% yield, 12h | 78% yield, 4h |
| Amide Coupling | 85% yield, 24h | 88% yield, 8h |
| Purity | 95% | 98% |
Mechanistic Insights
Cyclization Thermodynamics
Density functional theory (DFT) calculations reveal that the cyclization step proceeds via a six-membered transition state, with an activation energy of 25.3 kcal/mol. Solvent polarity stabilizes the transition state, explaining the higher yields in polar aprotic solvents.
Steric Effects in Amide Coupling
The adamantane group’s bulkiness necessitates prolonged reaction times for complete coupling. Molecular dynamics simulations show that EDCI’s carbodiimide group adopts a conformation that minimizes steric clashes with the adamantane core.
Challenges and Solutions
Byproduct Formation
- Issue : Oxidation of the sulfanyl group to sulfoxide during storage.
- Mitigation : Addition of 0.1% w/v ascorbic acid as an antioxidant.
Scalability Limitations
- Issue : Exothermic reactions in batch reactors cause temperature spikes.
- Solution : Continuous flow systems maintain isothermal conditions, improving safety and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
N-[(4-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its unique structural features.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(4-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity to certain receptors, while the adamantane moiety can increase the compound’s stability and bioavailability.
Comparison with Similar Compounds
Physicochemical and ADMET Properties
Table 1: Comparative Physicochemical Data
*LogP calculated using fragment-based methods ().
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